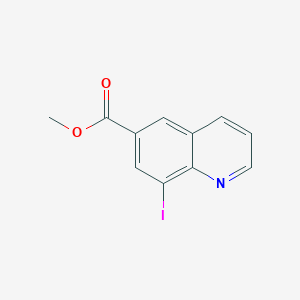
Methyl 8-iodoquinoline-6-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 8-iodoquinoline-6-carboxylate is a quinoline derivative, a class of compounds known for their diverse applications in medicinal and industrial chemistry. The presence of an iodine atom at the 8th position and a carboxylate group at the 6th position of the quinoline ring structure imparts unique chemical properties to this compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 8-iodoquinoline-6-carboxylate typically involves the iodination of quinoline derivatives followed by esterification. One common method includes the reaction of 8-aminoquinoline with iodine and a suitable oxidizing agent to introduce the iodine atom at the 8th position. This is followed by the esterification of the carboxylic acid group at the 6th position using methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, are often employed to minimize environmental impact .
化学反应分析
Types of Reactions
Methyl 8-iodoquinoline-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Reactions: Various substituted quinoline derivatives.
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Ester Hydrolysis: 8-iodoquinoline-6-carboxylic acid.
科学研究应用
Methyl 8-iodoquinoline-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
作用机制
The mechanism of action of methyl 8-iodoquinoline-6-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The iodine atom and the quinoline ring structure play crucial roles in its binding affinity and specificity .
相似化合物的比较
Similar Compounds
- Methyl 8-bromoquinoline-6-carboxylate
- Methyl 8-chloroquinoline-6-carboxylate
- Methyl 8-fluoroquinoline-6-carboxylate
Uniqueness
Methyl 8-iodoquinoline-6-carboxylate is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties compared to its halogenated analogs.
生物活性
Methyl 8-iodoquinoline-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound features a quinoline ring with an iodine atom at the 8-position and a carboxylate group at the 6-position. Its molecular formula is C_10H_8I_NO_2, and it has been studied for various pharmacological effects.
| Property | Details |
|---|---|
| Molecular Formula | C₁₀H₈I₁N₁O₂ |
| IUPAC Name | This compound |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Antiviral Activity
Recent studies have highlighted the antiviral potential of quinoline derivatives, including this compound. Research indicates that compounds within this class exhibit activity against various viruses, including HIV and influenza. For instance, derivatives with similar structures have shown significant inhibition of viral replication with low cytotoxicity, making them promising candidates for antiviral drug development .
Anticancer Properties
This compound has also been evaluated for its anticancer properties. Studies have demonstrated that it can inhibit the proliferation of cancer cell lines such as HeLa and MCF-7. The compound's mechanism of action may involve interference with tubulin polymerization and the generation of reactive oxygen species (ROS), which contribute to its cytotoxic effects .
Table: IC50 Values Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 30.98 |
| MCF-7 | 4.12 |
| HCT116 | 22.7 |
The biological activity of this compound can be attributed to its ability to interact with specific biological targets, including kinases and viral proteins. The presence of the iodine atom enhances its binding affinity to these targets, potentially leading to improved therapeutic efficacy .
Case Studies
- Antiviral Efficacy : A study on various quinoline derivatives demonstrated that this compound exhibited significant antiviral activity against H5N1 influenza virus while maintaining low cytotoxicity levels . This suggests its potential application in treating viral infections.
- Cancer Treatment : In another investigation, the compound was tested against multiple cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis through ROS generation . These findings support further exploration into its use as an anticancer agent.
属性
分子式 |
C11H8INO2 |
|---|---|
分子量 |
313.09 g/mol |
IUPAC 名称 |
methyl 8-iodoquinoline-6-carboxylate |
InChI |
InChI=1S/C11H8INO2/c1-15-11(14)8-5-7-3-2-4-13-10(7)9(12)6-8/h2-6H,1H3 |
InChI 键 |
OAAQFWRJPJHMFU-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC(=C2C(=C1)C=CC=N2)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















